PD176252

Description

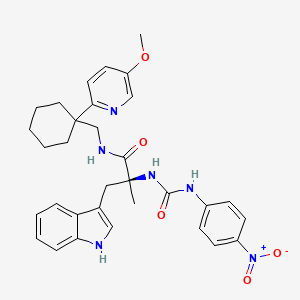

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxypyridin-2-yl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N6O5/c1-31(18-22-19-33-27-9-5-4-8-26(22)27,37-30(40)36-23-10-12-24(13-11-23)38(41)42)29(39)35-21-32(16-6-3-7-17-32)28-15-14-25(43-2)20-34-28/h4-5,8-15,19-20,33H,3,6-7,16-18,21H2,1-2H3,(H,35,39)(H2,36,37,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFUWNLENRUDHR-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431389 | |

| Record name | PD 176252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204067-01-6 | |

| Record name | PD-176252 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204067016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PD 176252 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PD-176252 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT21Y57650 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of PD176252

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular mechanism of action for PD176252, a potent, non-peptide small molecule inhibitor. It consolidates key findings on its primary targets, binding kinetics, and impact on downstream cellular signaling pathways.

Executive Summary

This compound is a high-affinity, competitive antagonist for two members of the bombesin (B8815690) receptor family: the gastrin-releasing peptide receptor (GRP-R, also known as BB₂) and the neuromedin B receptor (NMB-R, also known as BB₁).[1] By binding to these G-protein coupled receptors (GPCRs), this compound effectively blocks the downstream signaling cascades initiated by their endogenous ligands, gastrin-releasing peptide (GRP) and neuromedin B (NMB). This inhibition has been shown to suppress cell proliferation in various cancer models.[2] Notably, this compound also exhibits off-target agonist activity at human formyl-peptide receptors (FPRs), a finding of significance for its complete pharmacological profile.[3][4]

Primary Molecular Targets and Binding Affinity

The principal targets of this compound are the GRP-R and NMB-R. It demonstrates nanomolar affinity for both receptor subtypes, acting as a competitive antagonist.[1] A derivative, referred to as GRPR antagonist-1, has also been developed, showing potent cytotoxicity against several cancer cell lines.[5]

Table 1: Quantitative Bioactivity Data for this compound

| Target Receptor | Species | Assay Type | Value | Reference |

|---|---|---|---|---|

| NMB-R (BB₁) Antagonism | Human | Binding Affinity (Ki) | 0.17 nM | [6] |

| Rat | Binding Affinity (Ki) | 0.66 nM | [6] | |

| GRP-R (BB₂) Antagonism | Human | Binding Affinity (Ki) | 1.0 nM | [1][6] |

| Rat | Binding Affinity (Ki) | 16 nM | [6] | |

| Cell Proliferation Inhibition | Rat C6 Glioma | IC₅₀ | 2 µM | |

| NCI-H1299 Xenograft | IC₅₀ | 5 µM | ||

| PC3 (Prostate Cancer) | IC₅₀ | 4.97 µM* | [5] | |

| Pan02 (Pancreatic Cancer) | IC₅₀ | 4.36 µM* | [5] | |

| HGC-27 (Gastric Cancer) | IC₅₀ | 3.40 µM* | [5] | |

| Formyl-Peptide Receptor (FPR) Agonism | Human FPR1/FPR2 (HL-60 Cells) | EC₅₀ | 0.31 / 0.66 µM | [6] |

Data for a derivative, GRPR antagonist-1.

Molecular Mechanism of GRP-R Antagonism

Structural studies have elucidated the precise binding mode of this compound within the GRP-R ligand-binding pocket.[7][8][9] The molecule, composed of four key moieties (a para-nitrophenyl (B135317), a cyclohexyl, a para-methoxy-2-pyridine, and an indole), occupies the transmembrane helical bundle of the receptor.[7][10]

Key interactions include:

-

Hydrogen Bonds: The para-nitrophenyl and adjacent amide nitrogen form two hydrogen bonds with the residue E175⁴.⁶⁰.[7][8] The indole (B1671886) ring forms a hydrogen bond with S179 in the second extracellular loop (ECL2), which stabilizes the ligand-receptor complex.[8][9][10] Additionally, a crucial hydrogen bond is formed between the oxygen of the para-methoxy-2-pyridine moiety and R308⁷.³⁹ in the seventh transmembrane domain (TM7).[8][9]

-

Hydrophobic Interactions: The para-nitrophenyl and indole groups engage in extensive hydrophobic interactions with residues in ECL2 and TM5 (P117³.²⁹, C196, P198, Y199, P200, P207⁵.³⁵, H210⁵.³⁸).[8][9][10] The cyclohexyl and para-methoxy-2-pyridine groups bind deeper in the pocket, making hydrophobic contact with residues Q120³.³², L121³.³³, F178⁴.⁶³, N280⁶.⁵¹, H281⁶.⁵², and Y284⁶.⁵⁵.[8]

This extensive network of interactions locks the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and signal transduction.

Caption: Binding interactions of this compound within the GRP-Receptor.

Downstream Signaling Pathway Modulation

Activation of GRP-R and NMB-R by their native ligands typically initiates signaling through Gαq and Gα12/13 proteins, leading to the activation of multiple downstream pathways that drive cell growth and survival. This compound blocks these events.

-

Inhibition of Phospholipase C (PLC) Pathway: GRP-R activation stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This compound prevents this initial signal, blocking Ca²⁺ mobilization and PKC activation.[2]

-

Suppression of PI3K/Akt Pathway: In several cancer models, including neuroblastomas, GRP-R signaling activates the PI3K/Akt pathway, a critical regulator of cell survival and proliferation.[2] By antagonizing the receptor, this compound leads to decreased Akt phosphorylation (pAkt) and can downregulate anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic proteins like Bax.[2][5]

-

Inhibition of MAPK/ERK Pathway: The MAPK/ERK pathway is another key proliferative pathway activated by GRP-R. This compound-mediated antagonism prevents the phosphorylation and activation of ERK1/2.[2][10]

Caption: this compound blocks GRP-R signaling pathways.

Off-Target Activity: Formyl-Peptide Receptor Agonism

Beyond its role as a bombesin receptor antagonist, this compound has been identified as a potent mixed agonist for human formyl-peptide receptors 1 and 2 (FPR1/FPR2).[3][4] This activity was observed through its ability to induce intracellular Ca²⁺ mobilization and activate reactive oxygen species (ROS) production in neutrophils and FPR-transfected HL-60 cells.[3] This off-target effect is important for drug development professionals to consider, as FPRs are key players in inflammation and immune responses.

Key Experimental Protocols

-

Objective: To determine the binding affinity of this compound for BB₁ and BB₂ receptors.

-

Methodology:

-

Membrane Preparation: Membranes are prepared from cell lines engineered to express high levels of human or rat BB₁ or BB₂ receptors.

-

Radioligand: A radiolabeled bombesin analogue (e.g., ¹²⁵I-[Tyr⁴]bombesin) is used as the competitive ligand.

-

Incubation: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Separation: The reaction is incubated to equilibrium, after which bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

Detection: The radioactivity trapped on the filters, corresponding to the bound ligand, is quantified using a gamma counter.

-

Analysis: Data are analyzed using nonlinear regression to fit a one-site competition model, from which the IC₅₀ value is derived. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Objective: To measure the inhibitory effect of this compound on the growth of cancer cell lines.

-

Methodology:

-

Cell Plating: Cancer cells (e.g., C6 glioma, PC3, HGC-27) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5]

-

Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Cells are incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] or WST-1. The absorbance, which is proportional to the number of viable cells, is read using a microplate reader.

-

Analysis: The absorbance values are normalized to the vehicle control. A dose-response curve is plotted, and the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) is calculated using a four-parameter logistic regression model.

-

Caption: Workflow for a typical cell proliferation assay.

Conclusion

This compound is a well-characterized dual antagonist of NMB-R and GRP-R. Its mechanism of action is rooted in its high-affinity, competitive binding to these receptors, which blocks multiple downstream pro-proliferative and anti-apoptotic signaling pathways, including the PLC/PKC, PI3K/Akt, and MAPK/ERK cascades. While its primary activity makes it a valuable tool for cancer research and a potential therapeutic lead, its off-target agonist effects on formyl-peptide receptors must be considered during preclinical and clinical development. The detailed understanding of its molecular interactions provides a strong foundation for the rational design of next-generation antagonists with improved selectivity and pharmacological properties.[7][11]

References

- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]

- 3. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pnas.org [pnas.org]

- 8. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. Structural Determinants in the Binding of BB2 Receptor Ligands: In Silico, X-Ray and NMR Studies in this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

PD176252: A Dual-Action Ligand at Bombesin and Formyl Peptide Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PD176252 is a synthetic, non-peptide small molecule that has garnered significant interest in pharmacology due to its dual and contrasting activities at two distinct classes of G protein-coupled receptors (GPCRs). Initially developed as a high-affinity antagonist for the bombesin (B8815690) receptor family, specifically the neuromedin B receptor (BB1) and the gastrin-releasing peptide receptor (BB2), it has also been identified as a potent agonist of the formyl peptide receptors (FPRs). This unique pharmacological profile makes this compound a valuable tool for studying the physiological and pathological roles of these receptors and presents a complex case study in drug development, highlighting the potential for off-target effects and the intricacies of receptor-ligand interactions. This guide provides a comprehensive overview of the technical details of this compound, including its receptor binding affinities, in vitro and in vivo activities, and the signaling pathways it modulates.

Chemical Properties

| Property | Value |

| Formal Name | (αS)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-α-methyl-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide |

| CAS Number | 204067-01-6[1] |

| Molecular Formula | C₃₂H₃₆N₆O₅[1] |

| Formula Weight | 584.7 g/mol [1] |

| Purity | ≥98% |

| Formulation | A solid |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml)[1] |

Pharmacological Profile

This compound exhibits a complex pharmacological profile, acting as a potent antagonist at bombesin receptors while simultaneously functioning as an agonist at formyl peptide receptors.

Bombesin Receptor Antagonism

This compound is a competitive antagonist of the bombesin receptor subtypes BB1 and BB2, with nanomolar affinity.[2] This antagonistic activity has been shown to inhibit the proliferation of certain cancer cell lines.

Formyl Peptide Receptor Agonism

Paradoxically, this compound acts as a potent agonist for the human formyl-peptide receptors FPR1, FPR2, and FPR3.[3][4] This agonistic activity can induce intracellular calcium mobilization and chemoattraction in immune cells.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's activity at its target receptors.

Table 1: Bombesin Receptor Binding Affinity and Functional Antagonism

| Receptor Subtype | Kᵢ (nM) | Cell Line | Assay Type | Effect | IC₅₀ (µM) | Reference |

| BB1 (NMB-R) | 0.15 - 0.17 | - | Radioligand Binding | - | - | [2][5] |

| BB2 (GRP-R) | 1.0 | - | Radioligand Binding | - | - | [2][5] |

| BB1/BB2 | - | C6 rat glioma | Proliferation | Inhibition | 2 | [1][5] |

| BB2 | - | NCI-H1299 xenograft (in nude mice) | Proliferation | Inhibition | 5 | [5] |

Table 2: Formyl Peptide Receptor Agonist Activity

| Receptor Subtype | Cell Line | Assay Type | Effect | EC₅₀ (µM) | Reference |

| FPR1 | HL-60 | Calcium Mobilization | Agonist | 0.31 | [1] |

| FPR2/ALX | HL-60 | Calcium Mobilization | Agonist | 0.66 | [1] |

Signaling Pathways

The dual activity of this compound means it can either block or initiate distinct downstream signaling cascades, depending on the receptor it engages.

Bombesin Receptor Signaling (Antagonized by this compound)

Bombesin receptors, upon activation by their endogenous ligands (neuromedin B or gastrin-releasing peptide), typically couple to Gq/11 proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These pathways are implicated in cell proliferation, and their blockade by this compound can inhibit the growth of certain cancer cells.

Figure 1. Antagonistic effect of this compound on Bombesin Receptor signaling.

Formyl Peptide Receptor Signaling (Activated by this compound)

Formyl peptide receptors are coupled to Gi proteins. Agonist binding, in this case by this compound, leads to the dissociation of the G protein subunits. The Gβγ subunit activates PLC, leading to an increase in intracellular calcium, similar to the Gq pathway. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events are crucial for chemotaxis and other immune responses.

Figure 2. Agonistic effect of this compound on Formyl Peptide Receptor signaling.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize the activity of this compound. Specific parameters may vary based on the cell line and experimental setup.

Radioligand Binding Assay (for Bombesin Receptor Antagonism)

This assay is used to determine the binding affinity (Kᵢ) of this compound for the BB1 and BB2 receptors.

-

Membrane Preparation:

-

Culture cells expressing the bombesin receptor of interest (e.g., CHO-K1 cells expressing human recombinant BB1 receptors).

-

Harvest the cells and homogenize them in a suitable buffer (e.g., modified HEPES-KOH buffer, pH 7.4).

-

Isolate the membrane fraction by centrifugation.

-

-

Binding Reaction:

-

In a multi-well plate, incubate the cell membranes with a constant concentration of a radiolabeled bombesin analog (e.g., [¹²⁵I][Tyr⁴]-bombesin, 0.1 nM).

-

Add varying concentrations of unlabeled this compound to compete with the radioligand for receptor binding.

-

To determine non-specific binding, include a set of wells with a high concentration of a known bombesin receptor ligand (e.g., 1 µM neuromedin B).

-

Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C).

-

-

Separation and Detection:

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove any unbound radioligand.

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Figure 3. Experimental workflow for the radioligand binding assay.

Calcium Mobilization Assay (for Formyl Peptide Receptor Agonism)

This functional assay measures the ability of this compound to induce an increase in intracellular calcium via FPR activation.

-

Cell Preparation:

-

Culture cells expressing the formyl peptide receptor of interest (e.g., HL-60 cells transfected with human FPR1 or FPR2).

-

Plate the cells in a multi-well, black-walled plate suitable for fluorescence measurements.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer containing probenecid (B1678239) to prevent dye leakage.

-

-

Compound Addition and Measurement:

-

Use a fluorescence plate reader (e.g., FlexStation) to measure the baseline fluorescence of the cells.

-

Add varying concentrations of this compound to the wells.

-

Immediately begin monitoring the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of this compound.

-

Plot the peak response as a function of the this compound concentration.

-

Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) using non-linear regression analysis.

-

Figure 4. Experimental workflow for the calcium mobilization assay.

Cell Proliferation Assay (for Bombesin Receptor Antagonism)

This assay measures the ability of this compound to inhibit cell growth induced by bombesin receptor agonists.

-

Cell Seeding:

-

Seed a cancer cell line that expresses bombesin receptors (e.g., C6 rat glioma cells) in a multi-well plate at a low density.

-

Allow the cells to attach and begin to proliferate.

-

-

Treatment:

-

Treat the cells with varying concentrations of this compound in the presence of a bombesin receptor agonist (e.g., gastrin-releasing peptide) to stimulate proliferation.

-

Include appropriate controls (e.g., cells with agonist only, cells with vehicle only).

-

Incubate the cells for a period of time that allows for multiple cell divisions (e.g., 48-72 hours).

-

-

Quantification of Proliferation:

-

There are several methods to quantify cell proliferation, including:

-

MTT Assay: Add MTT solution to the wells. Viable cells will reduce the MTT to a purple formazan (B1609692) product. Solubilize the formazan and measure the absorbance at a specific wavelength.

-

BrdU Incorporation Assay: Add BrdU to the cell culture medium. Proliferating cells will incorporate BrdU into their newly synthesized DNA. Use an anti-BrdU antibody to detect the incorporated BrdU.

-

Direct Cell Counting: Trypsinize and count the number of cells in each well using a hemocytometer or an automated cell counter.

-

-

-

Data Analysis:

-

Calculate the percentage of proliferation inhibition for each concentration of this compound relative to the agonist-only control.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits proliferation by 50%) by non-linear regression analysis.

-

Conclusion

This compound is a fascinating and complex pharmacological tool. Its high-affinity antagonism of bombesin receptors and potent agonism of formyl peptide receptors make it a valuable probe for dissecting the roles of these receptor systems in both normal physiology and disease. Researchers using this compound should be mindful of its dual activity and design experiments accordingly to ensure that the observed effects can be correctly attributed to the intended receptor target. The detailed information provided in this guide serves as a comprehensive resource for scientists and drug development professionals working with or interested in this unique compound.

References

- 1. Formyl peptide receptor - Wikipedia [en.wikipedia.org]

- 2. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]

- 4. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

PD176252: A Technical Guide to a High-Affinity Bombesin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of PD176252, a potent, non-peptide antagonist of the bombesin (B8815690) receptor family. It details the compound's pharmacological profile, its mechanism of action, and the experimental protocols used for its characterization. This guide is intended to serve as a resource for researchers utilizing this compound in studies related to oncology, neuroscience, and other physiological processes regulated by bombesin-like peptides.

Introduction to Bombesin Receptors and this compound

The bombesin (BB) family of receptors consists of three G protein-coupled receptors (GPCRs): the neuromedin B receptor (NMBR or BB1), the gastrin-releasing peptide receptor (GRPR or BB2), and the orphan bombesin receptor subtype 3 (BRS-3 or BB3).[1] These receptors and their endogenous ligands, neuromedin B (NMB) and gastrin-releasing peptide (GRP), are implicated in a wide array of physiological and pathophysiological conditions, including autocrine tumor growth, memory and fear behavior, satiety, and pruritus.[1][2] The frequent overexpression of these receptors in various human cancers makes them attractive targets for pharmacological treatment.[2]

This compound is a novel, non-peptide small molecule developed as a high-affinity, competitive antagonist for the BB1 and BB2 receptor subtypes.[3] Its development marked a significant step forward in creating tools to probe the function of these receptors, moving beyond peptide-based antagonists. This guide summarizes the key quantitative data, experimental methods, and signaling pathways associated with this compound.

Pharmacological Profile of this compound

This compound is characterized as a "balanced" antagonist, demonstrating nanomolar affinity for both BB1 and BB2 receptors.[3] Its non-peptide nature offers advantages over traditional peptide ligands, although it also exhibits known off-target effects that are critical for researchers to consider.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Compound Type | Non-peptide | [3][4][5] |

| Molecular Formula | C₃₂H₃₆N₆O₅ | [4] |

| Molecular Weight | 584.67 g/mol | [4][5] |

| CAS Number | 204067-01-6 | [4][5] |

| Solubility | Soluble to 100 mM in DMSO | [4][5] |

Table 2: Binding Affinity (Ki) of this compound at Bombesin Receptors

| Receptor Subtype | Species | Ki (nM) | Reference |

| BB1 (NMBR) | Human | 0.17 | [4][5][6] |

| Human | 0.15 | [3] | |

| Rat | 0.66 | [6][7] | |

| BB2 (GRPR) | Human | 1.0 | [3][4][5][6] |

| Rat | 16 | [6][7] | |

| BB3 (BRS-3) | Not specified | No significant affinity | [8] |

Table 3: Functional Antagonist Potency (IC50) of this compound

| Assay Description | Cell Line / Model | IC50 | Reference |

| Inhibition of Cell Proliferation | Rat C6 glioma cells | 2 µM | [4][5] |

| Inhibition of Xenograft Proliferation | NCI-H1299 xenografts in nude mice | 5 µM | [4][5] |

This compound acts as a competitive antagonist at both BB1 and BB2 receptors.[3] Structural studies have elucidated the molecular basis for its interaction, showing that it occupies the ligand-binding pocket of the GRPR.[9][10] Specifically, the methoxy (B1213986) group on its para-methoxy-2-pyridine moiety forms a key hydrogen bond with residue R308 in the receptor, contributing to its high affinity.[9]

A critical consideration when using this compound is its potent agonist activity at human formyl-peptide receptors (FPRs).[11] Studies have shown that this compound is a potent mixed FPR1/FPR2 agonist with EC₅₀ values in the nanomolar range, capable of inducing Ca²⁺ mobilization and chemoattraction in immune cells like neutrophils.[11][12] This off-target activity must be accounted for in experimental design and data interpretation, particularly in studies involving inflammatory or immune responses.

Bombesin Receptor Signaling Pathways

Bombesin receptors primarily signal through the Gαq family of G proteins.[13] Ligand binding triggers a conformational change in the receptor, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[14] DAG, along with the elevated Ca²⁺ levels, activates Protein Kinase C (PKC).[15] This canonical pathway can stimulate downstream mitogenic signaling cascades.[15] Additionally, bombesin receptors can activate other pathways, including the PI3 kinase/Akt pathway and can transactivate the Epidermal Growth Factor Receptor (EGFR).[2][13][16]

Key Experimental Protocols

Reproducible data generation requires meticulous adherence to established protocols. The following sections detail standard methodologies for characterizing the interaction of this compound with bombesin receptors.

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for receptor binding.[7]

Methodology:

-

Membrane Preparation:

-

Culture and harvest cells expressing the desired bombesin receptor subtype (e.g., HEK293 cells transfected with GRPR).

-

Homogenize cells in a cold buffer (e.g., Tris-HCl) and isolate the membrane fraction via differential centrifugation.[7]

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Competitive Binding Reaction:

-

In a multi-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr⁴]bombesin), and serially diluted concentrations of this compound.

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled agonist like GRP).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.[17]

-

-

Separation and Detection:

-

Rapidly separate bound from free radioligand by filtering the reaction mixture through glass fiber filters (e.g., Whatman GF/C).[7]

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Quantify the radioactivity trapped on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, providing a measure of its functional potency (IC₅₀).[7][14]

Methodology:

-

Cell Preparation:

-

Plate cells expressing the target bombesin receptor in a clear-bottom, black-walled 96- or 384-well plate and culture overnight.[7]

-

-

Dye Loading:

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add solutions containing varying concentrations of this compound to the wells and pre-incubate for a defined period.[7]

-

-

Agonist Stimulation and Detection:

-

Place the plate into a fluorescence plate reader (e.g., FLIPR).

-

Establish a stable baseline fluorescence reading.

-

Inject a fixed concentration of a bombesin receptor agonist (e.g., GRP, typically at its EC₈₀ concentration) into the wells to stimulate the receptor.[7]

-

Measure the transient change in fluorescence intensity over time, which corresponds to the increase in intracellular Ca²⁺.[18]

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data, setting the response with no antagonist as 100% and the response with no agonist as 0%.

-

Plot the normalized response against the logarithm of the this compound concentration and fit to an inhibitory dose-response curve to calculate the IC₅₀.

-

Conclusion

This compound is a potent and well-characterized non-peptide competitive antagonist of the BB1 and BB2 bombesin receptors.[3] With nanomolar affinity, it serves as an invaluable tool for investigating the roles of GRP and NMB in cancer, neuroscience, and gastrointestinal physiology.[4][5] This guide provides the essential pharmacological data and detailed experimental frameworks necessary for its effective use. However, researchers must remain vigilant of its significant off-target agonist activity at formyl-peptide receptors to ensure accurate interpretation of experimental results.[11] Proper application of the protocols and data presented herein will facilitate robust and reproducible research into the complex biology of the bombesin system.

References

- 1. Bombesin-Related Peptides and their receptors: recent advances in their role in physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation and signaling of human bombesin receptors and their biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. PD 176252 | Bombesin Receptors | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. esmed.org [esmed.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. Biochemistry, Bombesin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Frontiers | Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy [frontiersin.org]

- 17. Bombesin specifically induces intracellular calcium mobilization via gastrin-releasing peptide receptors in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bombesin-related peptides induce calcium mobilization in a subset of human small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Formyl Peptide Receptor Agonist Activity of PD176252

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formyl peptide receptor (FPR) agonist activity of PD176252. Originally developed as an antagonist for gastrin-releasing peptide/neuromedin B receptors, this compound has been identified as a potent agonist for the human formyl peptide receptor family (FPR1, FPR2, and FPR3).[1][2] These G protein-coupled receptors (GPCRs) are crucial mediators of innate immunity and inflammation, making them attractive therapeutic targets.[1][2] This document details the quantitative pharmacological data of this compound and its analogs, provides in-depth experimental protocols for assessing its activity, and visualizes the key signaling pathways and experimental workflows.

Data Presentation: Pharmacological Activity of this compound and Analogs

The agonist activity of this compound and related compounds has been characterized primarily through intracellular calcium mobilization assays in human promyelocytic leukemia (HL-60) cells stably transfected with individual human FPR subtypes. The following tables summarize the half-maximal effective concentrations (EC50) for these compounds.

Table 1: Agonist Activity of this compound at Human Formyl Peptide Receptors

| Compound | FPR1 EC50 (µM) | FPR2 EC50 (µM) | FPR3 EC50 (µM) | Cell Line | Assay | Reference |

| This compound | 0.31 | 0.66 | - | HL-60 | Ca²+ mobilization | [3] |

| This compound | 0.72 ± 0.21 | - | - | HL-60 | Ca²+ mobilization | [3] |

| This compound | 3.8 ± 1.1 | 8.8 ± 2.0 | - | CHO-K1 | β-arrestin recruitment | [4] |

Data are presented as mean ± S.D. where available.

Table 2: Comparative Agonist Activity of Related Compounds at Human Formyl Peptide Receptors

| Compound | FPR1 EC50 (µM) | FPR2 EC50 (µM) | FPR3 EC50 (µM) | Cell Line | Assay | Reference |

| PD168368 | 2.8 ± 0.73 | 11.1 ± 2.8 | - | CHO-K1 | β-arrestin recruitment | [4] |

| A-71623 | >10 | 1.4 ± 0.3 | >10 | HL-60 | Ca²+ mobilization | [1] |

Data are presented as mean ± S.D. where available.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide protocols for key experiments used to characterize the agonist activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is a primary method for determining the potency of FPR agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

Cell Preparation and Dye Loading:

-

Cell Culture: Culture HL-60 cells stably transfected with human FPR1, FPR2, or FPR3 in RPMI 1640 medium supplemented with 10% heat-inactivated fetal bovine serum, 10 mM HEPES, 100 µg/mL streptomycin, 100 U/mL penicillin, and 1 mg/mL G418.

-

Harvesting: Harvest cells by centrifugation and wash twice with a buffer such as Hanks' Balanced Salt Solution (HBSS).

-

Dye Loading: Resuspend the cells in a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.

-

Incubation: Incubate the cell suspension for 1 hour at 37°C in the dark to allow for dye uptake.

-

Washing: After incubation, wash the cells twice with HBSS to remove excess extracellular dye.

-

Final Resuspension: Resuspend the cells in fresh HBSS to the desired concentration.

Measurement of Calcium Flux:

-

Plate Seeding: Add the dye-loaded cell suspension to a 96-well black-walled, clear-bottom plate.

-

Baseline Reading: Place the plate in a fluorescence microplate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Compound Addition: Add varying concentrations of this compound or other test compounds to the wells.

-

Kinetic Reading: Immediately after compound addition, measure the fluorescence intensity kinetically for at least 60-120 seconds to capture the peak response.

-

Data Analysis: The change in fluorescence intensity over time is used to determine the intracellular calcium mobilization. Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Neutrophil Chemotaxis Assay

This assay assesses the ability of this compound to induce the directed migration of neutrophils, a key physiological function mediated by FPRs.

Neutrophil Isolation:

-

Blood Collection: Collect fresh human venous blood in tubes containing an anticoagulant.

-

Density Gradient Centrifugation: Isolate neutrophils using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Erythrocyte Lysis: Lyse contaminating red blood cells using a lysis buffer.

-

Washing: Wash the neutrophil pellet with a suitable buffer (e.g., HBSS).

-

Cell Counting and Resuspension: Resuspend the purified neutrophils in an appropriate assay medium (e.g., RPMI 1640 with 0.5% BSA) and determine the cell concentration.

Chemotaxis Assay (Boyden Chamber/Transwell System):

-

Chamber Setup: Place Transwell® inserts with a 5.0 µm pore size membrane into the wells of a 24-well plate.

-

Chemoattractant Addition: Add different concentrations of this compound to the lower chambers of the plate. Use a known chemoattractant (e.g., fMLF) as a positive control and medium alone as a negative control.

-

Cell Seeding: Add the prepared neutrophil suspension to the upper chamber of the Transwell® inserts.

-

Incubation: Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 60-90 minutes.

-

Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

-

Cell Counting: Count the number of migrated cells in several high-power fields under a microscope.

-

Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the test compound by the number of cells that migrated towards the negative control.

Reactive Oxygen Species (ROS) Production Assay

This compound has been shown to activate the production of reactive oxygen species in human neutrophils.[1][2] This can be measured using a variety of assays, including the luminol-dependent chemiluminescence assay.

Assay Protocol:

-

Neutrophil Preparation: Isolate human neutrophils as described in the chemotaxis assay protocol.

-

Reagent Preparation: Prepare a solution of luminol (B1675438) in a suitable buffer.

-

Assay Setup: In a 96-well white plate, add the neutrophil suspension.

-

Luminol Addition: Add the luminol solution to each well.

-

Compound Addition: Add varying concentrations of this compound or other stimuli to the wells.

-

Chemiluminescence Measurement: Immediately place the plate in a luminometer and measure the light emission kinetically over a period of time (e.g., 30-60 minutes).

-

Data Analysis: The integral of the chemiluminescence signal over time represents the total ROS production. Plot this value against the agonist concentration to determine the dose-response relationship.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of this compound via FPRs

Formyl peptide receptors are coupled to Gq/11 and Gi/o G-proteins.[5] Agonist binding, such as by this compound, initiates a signaling cascade leading to intracellular calcium mobilization and other cellular responses.

Caption: this compound-induced FPR signaling cascade.

Experimental Workflow: Intracellular Calcium Mobilization Assay

The following diagram illustrates the key steps in a typical intracellular calcium mobilization assay.

Caption: Workflow for calcium mobilization assay.

This in-depth guide provides a solid foundation for understanding and investigating the formyl peptide receptor agonist activity of this compound. The provided data, protocols, and visualizations are intended to aid researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of targeting FPRs.

References

- 1. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 4. 3-(1H-Indol-3-yl)-2-[3-(4-nitrophenyl)ureido]propanamide Enantiomers With Human Formyl-Peptide Receptor Agonist Activity: Molecular Modeling of Chiral Recognition by FPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Compound PD176252

PD176252 is a synthetic, non-peptide small molecule that has garnered significant interest in pharmacological research. Initially developed as a high-affinity antagonist for bombesin (B8815690) receptors, subsequent studies have revealed a more complex pharmacological profile, including potent agonist activity at formyl peptide receptors. This dual activity makes this compound a valuable tool for investigating the signaling pathways of these distinct receptor families and highlights the potential for off-target effects in experimental systems. This guide provides a comprehensive overview of its chemical structure, mechanism of action, and the experimental protocols used for its characterization.

Chemical Properties and Structure

This compound is characterized by a complex molecular architecture comprising four key moieties: a para-nitrophenyl (B135317) group, a cyclohexyl ring, a para-methoxy-2-pyridine component, and an indole (B1671886) ring system.[1][2] These structural features are crucial for its interaction with its biological targets.

The chemical identity and properties of this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | (2S)-3-(1H-indol-3-yl)-N-[[1-(5-methoxy-2-pyridinyl)cyclohexyl]methyl]-2-methyl-2-[(4-nitrophenyl)carbamoylamino]propanamide | [3] |

| Molecular Formula | C₃₂H₃₆N₆O₅ | [3][4] |

| Molecular Weight | 584.67 g/mol | [3][4] |

| CAS Number | 204067-01-6 | [3][4] |

| Canonical SMILES | C--INVALID-LINK--(C(=O)NCC3(CCCCC3)C4=NC=C(C=C4)OC)NC(=O)NC5=CC=C(C=C5)--INVALID-LINK--[O-] | [3] |

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, functioning as both a bombesin receptor antagonist and a formyl peptide receptor agonist.

1. Bombesin Receptor Antagonism

This compound is a potent antagonist of the neuromedin B receptor (NMB-R or BB1) and the gastrin-releasing peptide receptor (GRP-R or BB2).[4] It binds to these G protein-coupled receptors with high affinity, competitively inhibiting the binding of endogenous ligands like neuromedin B and gastrin-releasing peptide (GRP).[5] These receptors primarily couple through Gq/11 proteins to activate the phospholipase C (PLC) pathway.[6] By blocking the receptor, this compound inhibits the downstream production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which in turn prevents the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[6] Structural studies of the GRP-R-PD176252 complex have elucidated the specific interactions driving its antagonist activity. The para-methoxy-2-pyridine and cyclohexyl groups bind deep within the receptor pocket, while the indole ring forms a key hydrogen bond with S179 in the extracellular loop 2 (ECL2).[2][7]

2. Formyl Peptide Receptor (FPR) Agonism

Contrary to its antagonist role at bombesin receptors, this compound acts as a potent agonist for human formyl peptide receptors FPR1 and FPR2.[8][9] FPRs are G protein-coupled receptors crucial for innate immunity and host defense.[9] Upon binding, this compound activates FPR-mediated signaling cascades, leading to intracellular calcium mobilization, production of reactive oxygen species (ROS), and chemotaxis in immune cells such as neutrophils.[8][9] This unexpected agonistic activity underscores the importance of screening for off-target effects and suggests that the biological effects observed with this compound could be a composite of both bombesin receptor inhibition and FPR activation.[8][10]

Quantitative Biological Data

The biological activity of this compound has been quantified in various assays, demonstrating its high potency at multiple receptors.

| Parameter | Receptor/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human BB1 (NMB-R) | 0.17 nM | [4][11] |

| Human BB2 (GRP-R) | 1.0 nM | [4][11] | |

| Rat BB1 (NMB-R) | 0.66 nM | [11] | |

| Rat BB2 (GRP-R) | 16 nM | [11] | |

| Inhibitory Conc. (IC₅₀) | Rat C6 glioma cell proliferation | 2 µM | [4] |

| NCI-H1299 xenograft proliferation | 5 µM | [4] | |

| Effective Conc. (EC₅₀) | FPR1 (HL-60 cells) | 0.31 µM | [11] |

| FPR2 (HL-60 cells) | 0.66 µM | [11] | |

| Ca²⁺ Mobilization (Human Neutrophils) | Nanomolar Range | [8] |

Experimental Protocols

Characterization of this compound involves a range of biochemical and cell-based assays. Detailed methodologies for key experiments are provided below.

1. Neutrophil Isolation

This protocol is foundational for studying the effects of this compound on primary immune cells.

-

Source: Blood is collected from healthy human donors.[8]

-

Procedure:

-

Perform dextran (B179266) sedimentation to separate erythrocytes.[8]

-

Layer the leukocyte-rich plasma onto a Histopaque 1077 gradient and centrifuge to separate mononuclear cells from granulocytes.[8]

-

Subject the granulocyte pellet to hypotonic lysis to remove any remaining red blood cells.[8]

-

Wash the purified neutrophils twice and resuspend them in Hanks' Balanced Salt Solution (HBSS).[8]

-

Assess purity via light microscopy and viability using the trypan blue exclusion method. Preparations should be >95% pure and >98% viable.[8]

-

2. Intracellular Calcium (Ca²⁺) Mobilization Assay

This assay measures the ability of this compound to trigger FPR-mediated signaling.

-

Cell Preparation: Human neutrophils or FPR-transfected HL-60 cells are suspended in HBSS.[8]

-

Procedure:

-

Load cells with the fluorescent Ca²⁺ indicator dye Fluo-4AM (final concentration, 1.25 µg/ml).[8]

-

Incubate the cells for 30 minutes at 37°C in the dark.[8]

-

Wash the cells to remove excess dye and resuspend in HBSS.

-

Place cell suspensions into a 96-well plate.

-

Use a scanning fluorometer (e.g., FlexStation II) to measure baseline fluorescence.

-

Add this compound or control compounds (e.g., fMLF) and monitor the change in fluorescence over time, which corresponds to changes in intracellular Ca²⁺ concentration.[8]

-

3. Degranulation (Myeloperoxidase Release) Assay

This assay quantifies the release of azurophilic granule contents, a functional response of activated neutrophils.

-

Cell Preparation: Resuspend human neutrophils at 5 x 10⁶ cells/ml in RPMI-1640 medium.[8]

-

Procedure:

-

Treat cells with various concentrations of this compound, a positive control (fMLF), or a vehicle control (DMSO).[8]

-

Incubate for 30 minutes at 37°C.[8]

-

Centrifuge the samples at 550g for 3 minutes to pellet the cells.[8]

-

Transfer aliquots of the supernatant to a new 96-well plate.[8]

-

Add tetramethylbenzidine substrate to each well and incubate at room temperature for 15 minutes.[8]

-

Measure the absorbance to quantify the amount of released myeloperoxidase (MPO), an indicator of degranulation.[8]

-

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. PD 176252 | C32H36N6O5 | CID 9829828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bombesin Receptor Family Activation and CNS/Neural Tumors: Review of Evidence Supporting Possible Role for Novel Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastrin-Releasing Peptide/Neuromedin B Receptor Antagonists this compound, PD168368, and Related Analogs Are Potent Agonists of Human Formyl-Peptide Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gastrin-releasing peptide/neuromedin B receptor antagonists this compound, PD168368, and related analogs are potent agonists of human formyl-peptide receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

PD176252: A High-Affinity Ligand for Bombesin Receptors BB1 and BB2

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of PD176252 for the bombesin (B8815690) receptor subtypes BB1 (also known as Neuromedin B receptor, NMBR) and BB2 (also known as Gastrin-Releasing Peptide receptor, GRPR). It includes detailed experimental protocols and visual representations of the associated signaling pathways to support researchers and professionals in the field of drug development.

Data Presentation: Binding Affinity of this compound

This compound is a non-peptide antagonist that exhibits high affinity for both BB1 and BB2 receptors.[1][2] The compound's binding affinity, typically expressed as the inhibition constant (Ki), demonstrates its potency at these receptors. The following tables summarize the quantitative data for this compound binding to human and rat bombesin receptors.

Table 1: Binding Affinity of this compound for Human Bombesin Receptors

| Receptor Subtype | Ligand | Ki (nM) |

| BB1 (NMBR) | This compound | 0.17[3] |

| BB2 (GRPR) | This compound | 1.0[1][3] |

Table 2: Binding Affinity of this compound for Rat Bombesin Receptors

| Receptor Subtype | Ligand | Ki (nM) |

| BB1 (NMBR) | This compound | 0.66[3] |

| BB2 (GRPR) | This compound | 16[3] |

Experimental Protocols

The determination of the binding affinity of this compound for BB1 and BB2 receptors is primarily achieved through radioligand binding assays. Functional responses to receptor activation, such as intracellular calcium mobilization, are also assessed to characterize the antagonistic properties of the compound.

Radioligand Binding Assay

Radioligand binding assays are a standard method for quantifying the interaction between a ligand and a receptor.[4][5]

Objective: To determine the binding affinity (Ki) of this compound for BB1 and BB2 receptors by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells expressing either human or rat BB1 or BB2 receptors.

-

Radioligand (e.g., 125I-[Tyr4]-bombesin or a subtype-selective radiolabeled ligand).

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at 30°C).

-

Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The concentration of this compound that inhibits 50% of the specific radioligand binding is the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

Calcium Mobilization Assay

Both BB1 and BB2 receptors are Gq protein-coupled receptors, and their activation leads to an increase in intracellular calcium concentration.[7][8] A calcium mobilization assay can be used to determine the functional antagonism of this compound.

Objective: To assess the ability of this compound to inhibit agonist-induced increases in intracellular calcium in cells expressing BB1 or BB2 receptors.

Materials:

-

Cells stably expressing either BB1 or BB2 receptors.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9]

-

Agonist (e.g., Neuromedin B for BB1, Gastrin-Releasing Peptide for BB2).

-

This compound.

-

Assay buffer.

-

A fluorescence plate reader.[9]

Procedure:

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Pre-incubation: Incubate the cells with varying concentrations of this compound.

-

Agonist Stimulation: Add a fixed concentration of the appropriate agonist to stimulate the receptors.

-

Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.[10][11]

-

Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. The IC50 value for the functional antagonism can be calculated.

References

- 1. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Gastrin-releasing peptide acts via postsynaptic BB2 receptors to modulate inward rectifier K+ and TRPV1-like conductances in rat paraventricular thalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 7tmantibodies.com [7tmantibodies.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

PD176252 Signaling Pathway in Cancer Cells: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: PD176252 is a potent, non-peptide antagonist of the Gastrin-Releasing Peptide Receptor (GRPR), a G-protein coupled receptor (GPCR) overexpressed in a variety of malignancies, including lung, head and neck, breast, and prostate cancers.[1][2] Activation of GRPR by its ligand, gastrin-releasing peptide (GRP), triggers a cascade of intracellular signaling events that promote cancer cell proliferation, survival, and invasion. This compound competitively inhibits this interaction, offering a promising therapeutic strategy for cancers dependent on the GRP/GRPR axis.[3] This technical guide provides an in-depth overview of the this compound signaling pathway, quantitative efficacy data in cancer cells, and detailed experimental protocols for its investigation.

Data Presentation: Efficacy of this compound and Analogs in Cancer Cell Lines

The inhibitory effects of this compound and its analogs on the proliferation of various cancer cell lines have been quantified using assays such as the MTT assay. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

| Compound | Cancer Type | Cell Line | IC50 Value | Reference |

| This compound | Lung Cancer | NCI-H1299 | 7 µg/mL | [4] |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | UM-22B | ~8 µmol/L | [5] | |

| Head and Neck Squamous Cell Carcinoma (HNSCC) | 1483 | ~8 µmol/L | [5] | |

| Compound 3i (this compound analog) | Lung Cancer | Not Specified | 10.5 µM | |

| Breast Cancer | Not Specified | 11.6 µM | ||

| Liver Cancer | Not Specified | 12.8 µM |

This compound Signaling Pathway in Cancer Cells

This compound exerts its anti-cancer effects by blocking the GRP-induced signaling cascade. The binding of GRP to GRPR typically activates the Gq alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade that leads to the activation of key pathways involved in cell growth and proliferation, namely the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways.[1] Furthermore, GRPR activation can transactivate receptor tyrosine kinases of the HER family, such as EGFR and HER4, further amplifying pro-tumorigenic signals.[6] this compound, by acting as a competitive antagonist at the GRPR, effectively abrogates these downstream effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Western Blotting for MAPK (ERK) Pathway Activation

This protocol is used to determine the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway, such as ERK1/2. A decrease in phosphorylated ERK (p-ERK) indicates inhibition of the pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

GRP (or other stimulus for the pathway)

-

Complete cell culture medium

-

PBS

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Pre-treat the cells with various concentrations of this compound for a specified time. Then, stimulate the cells with GRP for a short period (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK1/2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control protein like GAPDH or β-actin.

Mandatory Visualizations

Experimental Workflow for Evaluating this compound

The logical flow for investigating the anti-cancer effects of this compound typically involves a series of in vitro experiments to establish its efficacy and mechanism of action.

References

- 1. What are GRPR antagonists and how do they work? [synapse.patsnap.com]

- 2. Gastrin-releasing peptide receptor (GRPR) as a novel biomarker and therapeutic target in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PD 176252--the first high affinity non-peptide gastrin-releasing peptide (BB2) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bombesin/gastrin-releasing peptide receptor antagonists increase the ability of histone deacetylase inhibitors to reduce lung cancer proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

The Role of PD176252 in Gastrin-Releasing Peptide Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gastrin-releasing peptide (GRP) is a neuropeptide that plays a significant role in a variety of physiological processes, including gastrointestinal functions, neurotransmission, and cell growth. Its effects are mediated through the gastrin-releasing peptide receptor (GRPR), a G protein-coupled receptor (GPCR). Dysregulation of the GRP/GRPR signaling axis has been implicated in the pathophysiology of several diseases, most notably in the proliferation and progression of various cancers. Consequently, the GRPR has emerged as a promising therapeutic target for the development of novel anti-cancer agents.

PD176252 is a potent, non-peptide, competitive antagonist of the GRPR. Its high affinity and selectivity for the receptor make it an invaluable tool for elucidating the intricacies of GRP signaling and a potential lead compound for drug development. This technical guide provides a comprehensive overview of the role of this compound in modulating GRP-induced signaling pathways, with a focus on its inhibitory effects on MAPK/ERK activation and intracellular calcium mobilization. Detailed experimental protocols and quantitative data are presented to aid researchers in their investigation of this important signaling pathway.

Mechanism of Action of this compound

This compound exerts its antagonistic effects by binding directly to the GRPR, thereby preventing the binding of the endogenous ligand, GRP. This competitive inhibition blocks the conformational changes in the receptor that are necessary for the activation of downstream signaling cascades. Structural and pharmacological studies have demonstrated that this compound possesses a high affinity for the human GRPR, with a reported inhibitory constant (Ki) of 1.0 nM.

GRP Signaling Pathways and the Impact of this compound

Activation of the GRPR by GRP initiates a cascade of intracellular events primarily through the coupling to Gαq and Gα12/13 proteins. These pathways culminate in the activation of key downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade and the mobilization of intracellular calcium. This compound effectively blocks these GRP-induced signaling events.

The MAPK/ERK Pathway

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Upon GRP binding, the GRPR activates Phospholipase C (PLC), leading to the generation of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates Protein Kinase C (PKC), which in turn can activate the Raf-MEK-ERK signaling module. Furthermore, GRP-induced GRPR activation can lead to the transactivation of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which can also feed into the MAPK/ERK pathway, often involving Src family kinases as key intermediaries.

This compound has been shown to be a potent inhibitor of GRP-stimulated ERK phosphorylation. By blocking the initial GRP-GRPR interaction, this compound prevents the activation of the entire downstream cascade, leading to a reduction in cell proliferation in various cancer models.

dot

Caption: GRP-Induced MAPK/ERK Signaling and Inhibition by this compound.

Intracellular Calcium Mobilization

The binding of GRP to its receptor also triggers the PLC-mediated hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG.[1] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[2] This rapid increase in intracellular calcium concentration is a key second messenger that activates a variety of downstream cellular processes. This compound effectively abrogates this GRP-induced calcium flux by preventing the initial activation of the GRPR.[3]

dot

Caption: GRP-Induced Calcium Mobilization and Inhibition by this compound.

Quantitative Data on this compound Activity

The inhibitory potency of this compound on GRP-induced signaling has been quantified in various cellular models. The following tables summarize key findings.

Table 1: Inhibition of GRP-Stimulated ERK Phosphorylation by this compound in NCI-H661 Cells

| Treatment | Concentration (µM) | % P-ERK Relative to GRP alone |

| GRP | 0.1 | 100% |

| GRP + this compound | 0.1 | Significantly Reduced |

| GRP + this compound | 1.0 | Significantly Reduced (p = 0.001 vs. GRP) |

Data adapted from a study on non-small cell lung cancer cells, showing a dose-dependent inhibition of GRP-induced ERK phosphorylation by this compound.[4]

Table 2: Effect of this compound on GRP-Induced Intracellular Calcium Mobilization

| Cell Line | GRP Concentration | This compound Concentration | Effect on [Ca²⁺]i |

| Dorsal Root Ganglion Neurons | 1 µM | 1 µM | Reversal of GRP-induced Ca²⁺ flux |

| HIT-T15 Cells | 100 nM | Not explicitly tested, but mechanism implies inhibition | GRP induces Ca²⁺ mobilization from intracellular stores |

This table compiles findings from multiple studies, demonstrating the consistent ability of this compound to block GRP-mediated increases in intracellular calcium.[1][3]

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of this compound's effects on GRP signaling. The following are protocols for key experiments cited in this guide.

Western Blot Analysis of ERK Phosphorylation

This protocol details the steps to assess the phosphorylation status of ERK1/2 in response to GRP and the inhibitory effect of this compound.

-

Cell Culture and Treatment:

-

Culture cells (e.g., NCI-H661) in appropriate media to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours prior to treatment.

-

Pre-treat cells with desired concentrations of this compound or vehicle control for 1 hour.

-

Stimulate cells with GRP (e.g., 100 nM) for a predetermined time (e.g., 5-15 minutes).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

-

-

Data Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

-

dot

Caption: Experimental Workflow for Western Blot Analysis.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels using the fluorescent indicator Fura-2 AM.

-

Cell Preparation:

-

Seed cells onto black-walled, clear-bottom 96-well plates and grow to confluency.

-

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the culture medium and load the cells with the Fura-2 AM solution for 45-60 minutes at 37°C in the dark.

-

-

Cell Washing:

-

Gently wash the cells twice with the assay buffer to remove extracellular dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader equipped with dual excitation wavelengths (e.g., 340 nm and 380 nm) and an emission wavelength of ~510 nm.

-

Record a stable baseline fluorescence for a short period.

-

Add this compound or vehicle control to the wells.

-

After a short incubation, add GRP to stimulate calcium release.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).

-